molecular formula C20H17N3O2S B2818626 (Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide CAS No. 865183-01-3

(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2-methylbenzamide

Cat. No. B2818626
CAS RN: 865183-01-3
M. Wt: 363.44
InChI Key: VBLCYZVSYJZNEJ-XDOYNYLZSA-N
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Description

This compound is a benzothiazole derivative, which is a heterocyclic compound. Benzothiazoles are known for their wide range of biological activities and are used in medicinal chemistry .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the acetamido group might undergo hydrolysis, and the propynyl group could participate in various addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the benzothiazole ring might confer aromatic stability, while the acetamido and propynyl groups could affect the compound’s polarity and solubility .

Scientific Research Applications

Anticancer Activity

Thiazolides, including derivatives of thiazole compounds, have been identified for their potential in inducing apoptosis in colorectal tumor cells. These compounds interact with detoxification enzymes like glutathione S-transferase in tumor cells, indicating a unique mechanism of action against cancer cells. This suggests that similar thiazole derivatives could be explored for anticancer research applications (Brockmann et al., 2014).

Hypoglycemic and Hypolipidemic Activity

Novel thiazolidinedione ring-containing molecules have been evaluated for their hypoglycemic and hypolipidemic activities, showing significant reductions in blood glucose, cholesterol, and triglyceride levels in animal models. This research avenue could potentially be applicable to thiazole derivatives in the management of diabetes and related metabolic disorders (Mehendale-Munj et al., 2011).

Antibacterial Activity

Thiazole derivatives have been synthesized and evaluated for their antibacterial activity, showing promise as potent antibacterial agents. The structure-activity relationship studies of these compounds reveal their potential application in developing new antibacterial therapies, especially in combating drug-resistant bacterial strains (Bhoi et al., 2015).

Enzyme Inhibition

Research on thiazole acetamide derivatives has demonstrated significant activity in enzyme inhibition, particularly urease inhibition. These findings suggest the potential of thiazole derivatives in therapeutic applications targeting specific enzyme-related pathways (Gull et al., 2016).

Future Directions

The future research directions for this compound would depend on its biological activity and potential applications. Given the known activities of benzothiazoles, it could be interesting to explore its potential as a therapeutic agent .

properties

IUPAC Name

N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O2S/c1-4-11-23-17-10-9-15(21-14(3)24)12-18(17)26-20(23)22-19(25)16-8-6-5-7-13(16)2/h1,5-10,12H,11H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLCYZVSYJZNEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N=C2N(C3=C(S2)C=C(C=C3)NC(=O)C)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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